(R)-4-(1,1-Dimethylethylsulfinamido)benzoic acid
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Overview
Description
®-4-(1,1-Dimethylethylsulfinamido)benzoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzoic acid moiety substituted with a tert-butylsulfinamido group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with tert-butylsulfinyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfinamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(1,1-Dimethylethylsulfinamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amino derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
®-4-(1,1-Dimethylethylsulfinamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with active sites, modulating the activity of the target molecules. The benzoic acid moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1,1-Dimethylethylsulfinamido)benzoic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.
4-Aminobenzoic acid: The precursor in the synthesis of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid, lacking the sulfinamide group.
4-(1,1-Dimethylethylsulfonamido)benzoic acid: The oxidized form of the compound, with a sulfonamide group instead of a sulfinamide group.
Uniqueness
®-4-(1,1-Dimethylethylsulfinamido)benzoic acid is unique due to its chiral nature and the presence of the sulfinamide group, which imparts distinct reactivity and binding properties. This makes it a valuable tool in asymmetric synthesis and a promising candidate in drug discovery.
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(tert-butylsulfinylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)16(15)12-9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) |
InChI Key |
PYTKGKMSFLCBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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